molecular formula C24H28N2O3S B2735443 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-isopropoxybenzoate CAS No. 876868-92-7

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-isopropoxybenzoate

Cat. No.: B2735443
CAS No.: 876868-92-7
M. Wt: 424.56
InChI Key: JDXRJEFGDWZWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-isopropoxybenzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a pyrazole ring substituted with tert-butyl, methyl, and phenylthio groups, and an ester linkage to an isopropoxybenzoate moiety. The unique structure of this compound allows it to participate in diverse chemical reactions and exhibit interesting biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-isopropoxybenzoate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3-methyl-1H-pyrazole.

    Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction. This can be achieved by reacting 3-methyl-1H-pyrazole with phenylthiol in the presence of a base such as sodium hydride.

    tert-Butyl Substitution: The tert-butyl group can be introduced through an alkylation reaction. This can be done by reacting the intermediate with tert-butyl bromide in the presence of a strong base like potassium carbonate.

    Esterification: The final step involves esterification of the pyrazole derivative with 4-isopropoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-isopropoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where the methyl group can be substituted with other functional groups using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, chlorine, sodium hydride.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-isopropoxybenzoate can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may exhibit interesting biological activities due to its structural features. It could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. The presence of the pyrazole ring and the phenylthio group suggests that it might interact with biological targets such as enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. For example, it might be incorporated into polymers to enhance their thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-isopropoxybenzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrazole ring could participate in hydrogen bonding or π-π interactions, while the phenylthio group might engage in hydrophobic interactions or covalent bonding with target proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazole: Lacks the ester linkage to the isopropoxybenzoate moiety.

    4-isopropoxybenzoic acid: Lacks the pyrazole ring and associated substituents.

    1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl acetate: Similar structure but with an acetate group instead of the isopropoxybenzoate.

Uniqueness

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-isopropoxybenzoate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the pyrazole ring and the isopropoxybenzoate moiety allows for diverse interactions and reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-propan-2-yloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c1-16(2)28-19-14-12-18(13-15-19)23(27)29-22-21(30-20-10-8-7-9-11-20)17(3)25-26(22)24(4,5)6/h7-16H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXRJEFGDWZWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)OC(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.